molecular formula C20H20N2O4S B11644642 (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one

(4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one

Cat. No.: B11644642
M. Wt: 384.5 g/mol
InChI Key: YCKBUTZZMJVJQC-PDGQHHTCSA-N
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Description

The compound is a thiazolidin-2-one derivative featuring a 3,4-dimethoxybenzylidene group at position 5 and a 4-ethoxyphenylimino substituent at position 3. The stereochemical configuration (4E,5Z) is critical for its molecular interactions. Thiazolidinone derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities, with substituents on the benzylidene and imino groups modulating these properties .

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-(4-ethoxyphenyl)imino-1,3-thiazolidin-2-one

InChI

InChI=1S/C20H20N2O4S/c1-4-26-15-8-6-14(7-9-15)21-19-18(27-20(23)22-19)12-13-5-10-16(24-2)17(11-13)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)/b18-12-

InChI Key

YCKBUTZZMJVJQC-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2/C(=C/C3=CC(=C(C=C3)OC)OC)/SC(=O)N2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=CC3=CC(=C(C=C3)OC)OC)SC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxyaniline to form an imine intermediate. This intermediate is then reacted with thiazolidinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, similar thiazolidinone derivatives are often synthesized using batch or continuous flow reactors. These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution

The thiazolidinone core is susceptible to nucleophilic substitution at the sulfur atom, enabling structural modifications. For example, displacement reactions can introduce new functional groups to alter biological activity.

Sulfur/Nitrogen Displacement

In related thiazolidinone derivatives, sulfur/nitrogen displacement reactions are employed to replace the sulfur atom with nitrogen-containing moieties (e.g., amines). This reaction is critical for generating bioactive analogs .

Chemical Modifications

The compound’s substituents (e.g., dimethoxybenzylidene, ethoxyphenyl imino) allow for diverse chemical modifications:

  • Hydrolysis : Potential cleavage of the imine bond under acidic/basic conditions.

  • Electrophilic Aromatic Substitution : Possible functionalization of the aromatic rings via halogenation or methylation .

Modification Type Purpose
Substituent ReplacementEnhance solubility or target binding
Ring FunctionalizationImprove pharmacokinetic properties

Biological Activity-Related Reactions

While not directly part of the synthesis, the compound’s biological interactions (e.g., enzyme inhibition) involve reversible covalent binding or non-covalent interactions with protein targets. For example, DYRK1A kinase inhibition observed in analogous thiazolidinones may involve hydrogen bonding with active-site residues .

Key Research Findings

Recent studies highlight the compound’s structural versatility:

  • Microwave Synthesis : Enables rapid and efficient preparation of analogs with controlled stereochemistry (e.g., Z-isomers) .

  • Structure-Activity Relationships : Substituent effects (e.g., methoxy groups, ethoxy moieties) significantly influence biological activity, as shown in antimicrobial and anticancer screening .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one have been tested against various tumor cell lines including Huh7 D12 and MDA-MB 231. These compounds showed promising IC50 values indicating potent inhibitory effects on cell proliferation . The mechanism of action often involves the inhibition of specific protein kinases that are critical in cancer cell signaling pathways.

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. Some derivatives have shown effectiveness against a range of bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives is another area of active research. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Case Studies

StudyFocusFindings
Study on DYRK1A InhibitionAnticancer ActivityIdentified lead compounds with nanomolar activity against DYRK1A; potential for development as cancer therapeutics.
Antimicrobial Activity ResearchAntimicrobial PropertiesDemonstrated significant activity against Gram-positive and Gram-negative bacteria; SAR indicated structural modifications enhance efficacy.
Anti-inflammatory Mechanism StudyAnti-inflammatory EffectsCompounds showed inhibition of COX enzymes; potential applications in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s anti-inflammatory effects may result from its interaction with inflammatory mediators or receptors.

Comparison with Similar Compounds

Key Observations :

  • Halogen substituents (Br, Cl, F) at position 4 (e.g., ) are associated with moderate yields (43–63%) and distinct spectral properties due to electron-withdrawing effects .
  • The target compound’s 4-ethoxy group (electron-donating) may offer a balance between solubility and bioactivity compared to halogenated analogues.

Key Observations :

  • Methoxy groups enhance antimicrobial potency due to improved electron density and hydrogen-bonding capacity. The 3,4,5-trimethoxy analogue in shows superior activity against E. coli .
  • The target compound’s 3,4-dimethoxy group is expected to exhibit intermediate activity compared to mono- and tri-methoxy derivatives.

Spectral and Crystallographic Data

NMR Shifts :

  • Methoxy protons in 3,4-dimethoxybenzylidene (Target Compound) resonate at δ 3.85–3.90 ppm, distinct from halogenated analogues (e.g., δ 7.30–7.60 ppm for bromo in ) .
  • The ethoxy group in the target compound’s 4-position will show characteristic quartets (δ 1.35–1.45 ppm for CH3) and triplets (δ 4.00–4.10 ppm for OCH2) .

Crystallography :

  • Compounds with methoxy groups (e.g., ) exhibit hydrogen-bonding networks involving O–H···S and N–H···O interactions, stabilizing crystal packing .
  • Software like SHELXL () and WinGX () are critical for resolving stereochemical configurations in such derivatives .

Physicochemical Properties

Property Target Compound 3,4,5-Trimethoxy Analogue 4-Bromo Analogue
Molecular Weight ~440 g/mol 442.53 g/mol ~450 g/mol
LogP (Predicted) ~3.5 ~4.0 ~3.8
Solubility (Water) Low Very Low Moderate

Key Observations :

  • The ethoxy group in the target compound slightly reduces LogP compared to trimethoxy analogues, suggesting better solubility .
  • Halogenated derivatives (e.g., bromo) exhibit moderate solubility due to polarizable C–Br bonds .

Biological Activity

The compound (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one represents a class of thiazolidine derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, along with relevant case studies and research findings.

Synthesis of Thiazolidine Derivatives

Thiazolidine derivatives are typically synthesized through various methods, including heterocyclization reactions involving N-aryl-2-chloroacetamides and ammonium thiocyanate. The target compound can be synthesized by reacting appropriate benzylidene derivatives with thiazolidine-2-thione precursors under controlled conditions. Characterization of these compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

1. Antioxidant and Antibacterial Properties

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antioxidant and antibacterial activities. For instance, a series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds were evaluated for their antibacterial efficacy against various strains, showing promising results against Gram-positive and Gram-negative bacteria .

2. Xanthine Oxidase Inhibition

One of the notable biological activities of thiazolidine derivatives is their ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism linked to gout and hyperuricemia. In vitro studies have indicated that certain thiazolidine derivatives possess potent XO inhibitory activity with IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L . For example, compound 6k exhibited an XO inhibitory activity comparable to that of established drugs like febuxostat .

3. Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer properties. A study reported that specific thiazolidine compounds induced apoptosis in cancer cell lines by targeting human topoisomerases I and II, which are crucial for DNA replication and repair . The mechanism of action appears to involve interference with key signaling pathways involved in cancer progression .

Case Study 1: Antibacterial Activity

In a study published in PLOS ONE, a series of thiazolidine derivatives were synthesized and tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. Among these, the compound with a chlorophenyl-imino group demonstrated the highest antibacterial potency .

Case Study 2: Xanthine Oxidase Inhibition

Another research article focused on the structure-activity relationship (SAR) of thiazolidine derivatives as XO inhibitors. The study revealed that the introduction of specific functional groups significantly enhanced inhibitory activity. For instance, compounds containing phenyl-sulfonamide groups showed remarkable XO inhibition with IC50 values lower than those of traditional inhibitors like allopurinol .

Research Findings

Compound Biological Activity IC50 (μmol/L) Reference
Compound 6kXO Inhibition3.34
Compound 6iAntibacterial-
Compound 7eAnticancer46.4

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via a cyclocondensation reaction involving thiosemicarbazide derivatives, substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde), and a ketone or imine precursor. A typical procedure involves refluxing in a mixed solvent system (e.g., DMF-acetic acid) with sodium acetate as a catalyst. Reaction time (2–6 hours) and stoichiometric ratios (e.g., 1:1.2 for aldehyde to thiosemicarbazide) are critical for achieving high yields (~60–75%) .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be employed to confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinone ring, C=N imine stretch at ~1600 cm⁻¹) .
  • NMR : Use 1H^1H-NMR to resolve aromatic protons (δ 6.5–8.0 ppm for substituted benzylidene groups) and 13C^{13}C-NMR to confirm carbonyl carbons (δ ~170 ppm) .
  • UV-Vis : Monitor π→π* transitions in the benzylidene and imine moieties (λmax ~300–350 nm) .

Q. What are the primary solubility and stability challenges for this compound in experimental settings, and how can they be mitigated?

  • Methodological Answer : The compound’s limited solubility in aqueous media (due to aromatic and hydrophobic groups) can be addressed using polar aprotic solvents (e.g., DMSO, DMF) or co-solvents (ethanol-water mixtures). Stability under acidic/basic conditions should be tested via pH-dependent degradation studies (HPLC monitoring). Storage at −20°C under inert atmosphere is recommended .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the biological activity and binding mechanisms of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to correlate spectroscopic data (e.g., NMR chemical shifts) with electronic structure .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., hemoglobin subunits, as suggested for related thiazolidinones). Focus on hydrogen bonding and hydrophobic interactions with active sites .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across similar thiazolidinone derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and test against standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify differential gene/protein expression in treated cells, clarifying whether antimicrobial effects are secondary to cytotoxicity .

Q. How can regioselectivity challenges in synthesizing the (4E,5Z) isomer be addressed to minimize byproducts?

  • Methodological Answer :

  • Kinetic Control : Use lower temperatures (0–25°C) and shorter reaction times to favor the (4E,5Z) isomer over thermodynamically stable forms.
  • Catalytic Optimization : Employ Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance stereochemical control during imine formation .

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